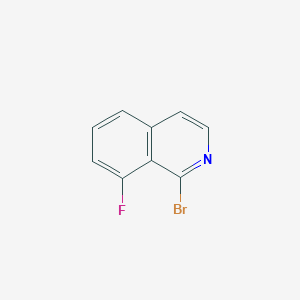

1-Bromo-8-fluoroisoquinoline

描述

Significance of Halogenated Heterocycles in Contemporary Organic Synthesis

Halogenated heterocyclic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a heterocyclic core, are of paramount significance in contemporary organic synthesis. researchgate.net The presence of a halogen atom can profoundly influence the electronic properties, lipophilicity, and metabolic stability of a molecule. researchgate.netnih.gov In synthetic chemistry, halogens serve as versatile functional handles for a wide array of chemical transformations. They are excellent leaving groups in nucleophilic substitution reactions and are key participants in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. acs.orgrsc.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to complex molecular structures. acs.org

Research Context of Fluorinated and Brominated Isoquinoline (B145761) Scaffolds

The isoquinoline framework, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. researchgate.net The incorporation of fluorine and bromine atoms into the isoquinoline scaffold has been a subject of intense research. Fluorine, with its high electronegativity and small size, can alter the basicity of the nitrogen atom, influence molecular conformation, and block metabolic pathways, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.netresearchgate.net Bromine, on the other hand, provides a reactive site for further functionalization through cross-coupling reactions, allowing for the introduction of a wide range of substituents. acs.orgnih.gov The combination of both fluorine and bromine on the same isoquinoline core, as in 1-Bromo-8-fluoroisoquinoline, offers a unique platform for the development of novel compounds with potentially enhanced biological activities. nih.gov

Rationale for Focused Academic Inquiry into this compound

The specific substitution pattern of this compound presents both synthetic challenges and opportunities. The C-1 position of the isoquinoline ring is susceptible to nucleophilic attack, while the C-8 position is influenced by the electronic effects of the fused benzene ring. The presence of a fluorine atom at the C-8 position can direct metallation reactions, facilitating the introduction of other functional groups. mdpi.com The bromine atom at the C-1 position is a key functional group for a variety of transformations. A focused academic inquiry into this particular isomer is warranted to explore its unique reactivity, develop efficient synthetic routes, and evaluate its potential as a building block in the synthesis of more complex and potentially bioactive molecules. Understanding the interplay between the fluoro and bromo substituents is crucial for unlocking the full synthetic potential of this compound.

Overview of Research Domains Pertaining to this compound

Research pertaining to this compound can be broadly categorized into three main domains:

Synthesis and Characterization: This area focuses on the development of efficient and regioselective methods for the synthesis of this compound. It also includes the detailed spectroscopic characterization of the compound to confirm its structure and purity.

Chemical Reactivity and Transformations: This domain investigates the reactivity of the C-Br and C-F bonds, as well as the isoquinoline ring system itself. Key areas of interest include nucleophilic substitution, cross-coupling reactions, and other functional group interconversions.

Applications in Synthesis and Medicinal Chemistry: This research area explores the use of this compound as a key intermediate in the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science.

Chemical Properties and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₅BrFN |

| Molecular Weight | 226.05 g/mol |

| CAS Number | 1368512-30-4 |

While detailed experimental spectroscopic data for this compound is not extensively published, its characteristic spectral features can be predicted based on the analysis of closely related compounds, such as 8-fluoroisoquinoline (B92601) and other halogenated isoquinolines. mdpi.comrsc.org

| Spectroscopic Data | Predicted Features |

| ¹H NMR | Aromatic protons would appear as a series of doublets and multiplets in the aromatic region (δ 7.0-9.0 ppm). The proton at C-5 would likely be a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom at C-8. |

| ¹³C NMR | The spectrum would show nine distinct signals for the carbon atoms. The carbon bearing the fluorine atom (C-8) would exhibit a large one-bond C-F coupling constant. The carbon attached to the bromine (C-1) would also have a characteristic chemical shift. |

| ¹⁹F NMR | A single resonance would be observed, likely as a doublet of doublets, due to coupling with the adjacent protons. |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

Synthesis of this compound

A direct, high-yield synthesis of this compound has not been explicitly detailed in the reviewed literature. However, a plausible synthetic strategy can be devised based on established methods for the synthesis of related halogenated isoquinolines. A potential route could start from the commercially available 8-fluoroisoquinoline.

Potential Synthetic Route

A feasible approach to this compound would involve the direct bromination of 8-fluoroisoquinoline. However, electrophilic halogenation of isoquinolines typically occurs at the C-5 or C-8 positions. nih.gov To achieve selective bromination at the C-1 position, a different strategy is required. One such strategy could involve the activation of the C-1 position.

A multi-step synthesis, analogous to the preparation of other 1-halo-substituted isoquinolines, could be employed. nih.gov This might involve the conversion of 8-fluoroisoquinoline to its N-oxide, followed by a reaction with a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of bromine and triphenylphosphine. This approach often facilitates substitution at the C-1 position.

Alternatively, a method involving the synthesis of 1-amino-8-fluoroisoquinoline followed by a Sandmeyer-type reaction could be envisioned. Diazotization of the amino group and subsequent treatment with a copper(I) bromide solution would introduce the bromine atom at the C-1 position.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the presence of the two halogen atoms and the inherent reactivity of the isoquinoline ring system. The bromine atom at the C-1 position is a particularly useful handle for a variety of synthetic transformations.

Cross-Coupling Reactions

The C-Br bond at the C-1 position is well-suited for participation in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would allow for the formation of a new carbon-carbon bond by coupling this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This provides a direct route to 1-aryl- or 1-vinyl-8-fluoroisoquinolines.

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds. Reacting this compound with an amine in the presence of a palladium catalyst and a suitable ligand would yield 1-amino-8-fluoroisoquinolines. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. The reaction of this compound with an alkyne under palladium-copper catalysis would provide access to 1-alkynyl-8-fluoroisoquinolines. rsc.org

Nucleophilic Aromatic Substitution

The C-1 position of the isoquinoline ring is activated towards nucleophilic attack, and the presence of the electronegative nitrogen atom further facilitates this reactivity. The bromine atom can be displaced by a variety of nucleophiles, such as alkoxides, thiolates, and amines, to introduce a range of functional groups at this position. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-8-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPFAORJGTUTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Disconnections for 1 Bromo 8 Fluoroisoquinoline Synthesis

Classical Retrosynthetic Pathways for Isoquinoline (B145761) Derivatives

The isoquinoline skeleton can be disconnected in several ways, leading to well-established synthetic methodologies. These classical pathways provide a foundational framework for the retrosynthesis of 1-bromo-8-fluoroisoquinoline.

Bischler-Napieralski Reaction: This powerful method involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride. Retrosynthetically, this corresponds to a C-N and a C-C bond disconnection of the dihydroisoquinoline precursor, which is then oxidized to the isoquinoline. The key precursors are a substituted phenethylamine (B48288) and an acyl chloride.

Pictet-Spengler Reaction: This reaction forms a tetrahydroisoquinoline from a β-phenylethylamine and an aldehyde or ketone under acidic conditions. Subsequent oxidation yields the aromatic isoquinoline. The retrosynthetic disconnection breaks two C-C bonds and a C-N bond, leading back to a phenethylamine and a carbonyl compound.

Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal. Retrosynthetically, this pathway disassembles the isoquinoline ring into a substituted benzaldehyde (B42025) and an aminoacetal. This method is particularly useful for accessing isoquinolines with substituents on the benzene (B151609) ring.

These classical disconnections are summarized in the following table:

| Retrosynthetic Pathway | Key Disconnections | Precursor Types |

| Bischler-Napieralski | C-N, C-C | Phenethylamine, Acyl Chloride |

| Pictet-Spengler | C-C, C-N | Phenethylamine, Aldehyde/Ketone |

| Pomeranz-Fritsch | C-C, C-N | Benzaldehyde, Aminoacetal |

Fluorine and Bromine Incorporation in Isoquinoline Synthesis: A Retrosynthetic Perspective

The presence of both fluorine at the C-8 position and bromine at the C-1 position requires careful consideration of the timing and method of halogen introduction. Two general strategies can be envisioned: introduction of the halogens onto a pre-formed isoquinoline ring, or construction of the isoquinoline ring from already halogenated precursors.

Fluorine Incorporation: The introduction of a fluorine atom onto an aromatic ring can be challenging. From a retrosynthetic standpoint, an 8-fluoroisoquinoline (B92601) intermediate is a key target.

Late-Stage Fluorination: Direct fluorination of the isoquinoline ring at the C-8 position is often difficult due to regioselectivity issues. A more common approach involves a Sandmeyer-type reaction from an 8-aminoisoquinoline (B1282671) precursor. This implies a retrosynthetic transform of the C-F bond to a C-N bond.

Early-Stage Fluorination: A more convergent approach involves starting with a precursor that already contains the fluorine atom. For instance, a fluorinated phenethylamine or benzaldehyde could be used in one of the classical isoquinoline syntheses. This strategy simplifies the final steps but requires the synthesis of the halogenated starting material. A known method for the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) involves a directed ortho-lithiation of a fluorinated N-benzyl-N-pivaloylethanamine, followed by reaction with DMF and cyclization. nih.gov

Bromine Incorporation: The introduction of bromine at the C-1 position is also a critical step.

Late-Stage Bromination: The C-1 position of the isoquinoline nucleus is susceptible to nucleophilic attack after activation, for example, by N-oxidation. The reaction of isoquinoline-N-oxide with a brominating agent like phosphorus oxybromide can introduce a bromine atom at the C-1 position. chemicalbook.com Gas-phase bromination of isoquinoline at high temperatures has also been reported to yield 1-bromoisoquinoline. researchgate.net

Early-Stage Bromine Incorporation: While less common for the C-1 position, it is conceivable to carry a bromine atom through a classical synthesis, for instance, by using a precursor that leads to a 1-bromo-substituted dihydroisoquinoline intermediate in a Bischler-Napieralski type reaction, although this may present challenges with the cyclization step.

Considering these points, a plausible retrosynthetic strategy would involve the formation of an 8-fluoroisoquinoline intermediate followed by bromination at the C-1 position. This approach avoids potential complications of carrying the bromine atom through the ring-forming reactions.

Key Precursors and Building Blocks for this compound

Based on the retrosynthetic analysis, several key precursors and building blocks can be identified. The choice of precursors will ultimately depend on the chosen synthetic route.

A logical retrosynthetic approach would first disconnect the C-Br bond, leading to 8-fluoroisoquinoline. This intermediate could then be further disconnected using a classical pathway.

Route A: Late-Stage Bromination

Target: this compound

Precursor 1: 8-Fluoroisoquinoline

Precursor 2 (from 8-Fluoroisoquinoline via Pomeranz-Fritsch): 2-Fluorobenzaldehyde and Aminoacetaldehyde diethyl acetal.

Precursor 2 (from 8-Fluoroisoquinoline via Bischler-Napieralski): 2-(2-Fluorophenyl)ethanamine and a suitable one-carbon synthon (e.g., formic acid derivative).

Route B: Synthesis from Halogenated Precursors

This approach is more convergent but relies on the successful synthesis and cyclization of appropriately substituted precursors.

Target: this compound

Precursor (via Bischler-Napieralski): N-(2-(2-Fluorophenyl)ethyl)bromoacetamide. The cyclization of this precursor would need to be carefully optimized.

The following table summarizes some of the key precursors and their relationship to the synthetic strategies.

| Precursor | Role in Synthesis | Corresponding Synthetic Strategy |

| 8-Fluoroisoquinoline | Intermediate for late-stage bromination | Late-Stage Bromination |

| 2-Fluorobenzaldehyde | Starting material for Pomeranz-Fritsch synthesis of 8-fluoroisoquinoline | Early-Stage Fluorination |

| 2-(2-Fluorophenyl)ethanamine | Starting material for Bischler-Napieralski or Pictet-Spengler synthesis of 8-fluoroisoquinoline | Early-Stage Fluorination |

| Isoquinoline-N-oxide (fluorinated at C-8) | Intermediate for bromination at C-1 | Late-Stage Bromination |

| Aminoacetaldehyde diethyl acetal | Common reagent in Pomeranz-Fritsch synthesis | General Isoquinoline Synthesis |

The synthesis of this compound is not explicitly detailed in the literature, necessitating a rational design based on established methodologies for isoquinoline synthesis and halogenation. The retrosynthetic analysis presented here outlines several plausible pathways and highlights the key strategic decisions regarding the introduction of the fluorine and bromine substituents.

Advanced Synthetic Methodologies for 1 Bromo 8 Fluoroisoquinoline and Analogous Structures

Cyclization Strategies for the Isoquinoline (B145761) Core

The fundamental approach to synthesizing isoquinoline derivatives involves the construction of the bicyclic ring system through intramolecular cyclization. Several classical and contemporary methods have been refined to accommodate a variety of precursors, including those necessary for producing fluorinated and halogenated analogs.

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the intramolecular electrophilic aromatic substitution of β-arylethylamides. wikipedia.org This acid-catalyzed cyclodehydration is typically promoted by condensing agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.orgnrochemistry.com The reaction proceeds by cyclization of the amide, yielding a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline. pharmaguideline.com

The mechanism can proceed through two primary pathways: one involving a dichlorophosphoryl imine-ester intermediate and another featuring a nitrilium ion intermediate. wikipedia.org The reaction is most effective when the aromatic ring is activated by electron-donating groups, which facilitates the electrophilic cyclization step. jk-sci.com For substrates that lack such activation, more forceful conditions, such as using P₂O₅ in refluxing POCl₃, are often required. wikipedia.org A significant side reaction can be the retro-Ritter reaction, which forms styrene byproducts; this can be mitigated by using nitriles as solvents or by employing reagents like oxalyl chloride to generate N-acyliminium intermediates. organic-chemistry.orgjk-sci.com Modern variants utilize reagents like trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine, allowing for milder reaction conditions and broader substrate scope, including unactivated and halogenated phenethylamides. nih.gov

| Reagent/Condition | Role/Application | Typical Products |

| POCl₃, P₂O₅ | Standard dehydrating/condensing agents | 3,4-Dihydroisoquinolines |

| Tf₂O, 2-chloropyridine | Mild activation of amides | Isoquinolines and β-carbolines |

| P₂O₅ in refluxing POCl₃ | For electron-deficient aromatic rings | 3,4-Dihydroisoquinolines |

This table summarizes common reagents and their applications in the Bischler-Napieralski reaction for isoquinoline synthesis.

The Pomeranz-Fritsch reaction provides another classical route to the isoquinoline core through the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org This intermediate is formed from the condensation of a substituted benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com The subsequent ring closure, typically promoted by strong acids like sulfuric acid, forms the isoquinoline ring. thermofisher.com

The mechanism involves the formation of a Schiff base (the benzalaminoacetal), followed by acid-catalyzed elimination of alcohol molecules and an electrophilic attack of the resulting cation on the aromatic ring to complete the cyclization. wikipedia.orgchemistry-reaction.com This method is versatile and has been used to prepare a wide array of isoquinoline derivatives. thermofisher.com Modifications to the classical procedure, such as the Schlittler-Muller and Bobbitt modifications, expand its utility to create C1-substituted or tetrahydroisoquinoline derivatives, respectively. thermofisher.com The Pomeranz-Fritsch synthesis is particularly valuable as it allows for the preparation of isoquinolines with substitution patterns that are difficult to achieve through other synthetic routes. organicreactions.org

| Reaction Stage | Description | Key Intermediates |

| Stage 1: Condensation | A benzaldehyde reacts with a 2,2-dialkoxyethylamine. | Benzalaminoacetal (Schiff base) |

| Stage 2: Cyclization | The intermediate is treated with a strong acid (e.g., H₂SO₄). | Cationic species |

| Stage 3: Aromatization | Elimination of a second alcohol molecule. | Isoquinoline |

This table outlines the key stages in the Pomeranz-Fritsch synthesis of isoquinolines.

A more modern and highly efficient approach for synthesizing substituted isoquinolines involves the electrophilic cyclization of iminoalkynes. acs.org This methodology utilizes the tert-butylimines of o-(1-alkynyl)benzaldehydes, which can be cyclized under very mild conditions using various electrophiles. acs.orgnih.gov Reagents such as iodine (I₂), iodine monochloride (ICl), and phenylselenyl chloride (PhSeCl) are effective for this transformation, affording the corresponding halogenated or selenium-containing isoquinolines in moderate to excellent yields. acs.orgcapes.gov.br

This method is advantageous as it allows for the direct installation of a substituent at the 4-position of the isoquinoline ring during the cyclization process. acs.org The reaction accommodates a wide variety of iminoalkynes and proceeds efficiently. acs.org For instance, the reaction of iminoalkynes with I₂ or ICl is often complete within half an hour. organic-chemistry.org The choice of electrophile dictates the substituent introduced; weaker electrophiles like p-O₂NC₆H₄SCl result in lower yields compared to more reactive ones like I₂ or PhSeCl. acs.org Furthermore, metal-catalyzed ring closure of the same iminoalkyne precursors can yield monosubstituted isoquinolines. nih.gov

| Electrophile | Reaction Time | Typical Yield | Notes |

| Iodine (I₂) | ~0.5 hours | Good to Excellent | Highly efficient for producing 4-iodo-isoquinolines. |

| Iodine Monochloride (ICl) | ~0.5 hours | Good to Excellent | Similar efficiency to iodine. |

| Phenylselenyl Chloride (PhSeCl) | 1-3 days | Good to Excellent | Introduces a phenylselenyl group at the 4-position. |

| Phenylsulfenyl Chloride (PhSCl) | - | Moderate (40-45%) | Introduces a phenylsulfenyl group. |

This table presents a summary of various electrophiles used in the cyclization of iminoalkynes and their general performance.

A novel strategy for constructing highly functionalized, fluorinated N-heterocycles is the decarboxylative/dehydrofluorinative [3 + 2] cycloaddition. acs.orgacs.org This method has been successfully applied to the synthesis of fluorinated pyrrolo[2,1-a]isoquinolines from isoquinolinium N-ylides and difluoroenoxysilanes. acs.orgnih.gov The reaction proceeds under mild conditions and provides a direct pathway to these complex fused systems in good to excellent yields. acs.org

The reaction mechanism is a cascade process involving a Mukaiyama–Mannich-type reaction, an intramolecular aldol reaction, lactonization, and a final decarboxylative/dehydrofluorinative aromatization step. acs.org This approach is notable for its efficiency and has been demonstrated on a gram scale, highlighting its synthetic utility. acs.org The resulting fluorinated pyrrolo[2,1-a]isoquinolines can be further derivatized, for example, through hydrolysis of an ester group to afford the corresponding carboxylic acid, showcasing the potential for late-stage functionalization. acs.org

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Product | Yield |

| Isoquinolinium N-ylide | Difluoroenoxysilane | Formal [3 + 2] Cycloaddition | 1-Fluoro-pyrrolo[2,1-a]isoquinoline | Good to Excellent |

This table summarizes the key components and outcomes of the decarboxylative/dehydrofluorinative cycloaddition for synthesizing fluorinated pyrroloisoquinolines.

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis has revolutionized the synthesis of isoquinolines, offering milder reaction conditions, broader substrate scope, and higher efficiency compared to many traditional methods. bohrium.com These catalysts, particularly those based on palladium, rhodium, and cobalt, enable novel bond formations and cyclization pathways. bohrium.comresearchgate.net

Palladium catalysts are exceptionally versatile and widely used in the synthesis and functionalization of isoquinolines. acs.org These catalysts are central to cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, which are invaluable for modifying halo-isoquinolines. rsc.orgresearchgate.net For instance, a bromo-substituted isoquinoline can be coupled with various partners to introduce aryl, alkenyl, or alkynyl groups. rsc.org This is a powerful strategy for the late-stage functionalization of the 1-bromo-8-fluoroisoquinoline scaffold.

Beyond functionalization, palladium catalysis can be employed to construct the isoquinoline core itself. One approach involves a one-pot, palladium(II)-catalyzed tandem C-H allylation, intermolecular amination, and aromatization sequence to produce 3-methylisoquinolines directly from benzylamines and allyl acetate. nih.gov The impact of palladium-catalyzed cross-coupling is significant in academic and industrial settings due to the mild reaction conditions and high tolerance for a wide range of functional groups. nobelprize.org The general mechanism for these cross-coupling reactions involves an oxidative addition of an organohalide to the Pd(0) complex, followed by transmetallation and reductive elimination to form the new C-C bond. nobelprize.org

| Palladium-Catalyzed Reaction | Application in Isoquinoline Synthesis | Example Transformation |

| Suzuki-Miyaura Coupling | C-C bond formation | Coupling of a bromo-isoquinoline with an arylboronic acid. researchgate.net |

| Heck Reaction | C-C bond formation | Coupling of a bromo-isoquinoline with an alkene. rsc.org |

| Sonogashira Reaction | C-C bond formation | Coupling of a bromo-isoquinoline with a terminal alkyne. rsc.org |

| C-H Functionalization | Core construction | C-H allylation of benzylamines followed by cyclization. nih.gov |

This table details various palladium-catalyzed reactions and their specific applications in the synthesis and modification of isoquinoline structures.

Silver-Mediated and Other Metal-Catalyzed Methods

While palladium is a dominant metal in cross-coupling chemistry, other metals, including silver, have been shown to be effective catalysts for the synthesis of isoquinoline derivatives. Silver catalysts, such as silver trifluoromethanesulfonate (AgOTf), are particularly effective in mediating intramolecular cyclization reactions of alkynes. researchgate.net For example, silver triflate has been used to efficiently catalyze the cyclization of 2-alkynylbenzaldoxime derivatives to their corresponding isoquinoline-N-oxides under mild conditions. researchgate.net

Silver-catalyzed reactions often proceed through the activation of a π-system, such as an alkyne, towards nucleophilic attack. This strategy has been employed in the synthesis of various nitrogen-containing heterocycles. A silver-catalyzed intramolecular cyclization and oxazole ring-opening reaction has been developed for the synthesis of isoquinolones. wikipedia.org

Other metals such as gold have also been employed in similar cyclization reactions to produce isoquinoline derivatives. wikipedia.org

Non-Catalyzed Synthetic Routes to Halogenated Isoquinolines

While metal-catalyzed reactions are powerful, the development of metal-free synthetic routes is an important goal in green chemistry. Several non-catalyzed methods for the synthesis of isoquinolines and their derivatives have been reported. These often rely on the inherent reactivity of the starting materials under specific reaction conditions, such as thermal or photochemical activation.

For instance, a metal- and additive-free protocol for the synthesis of aminated isoquinolines from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium has been developed. organic-chemistry.org This reaction proceeds through the activation of the nitrile group towards nucleophilic addition and subsequent annulation. Another metal-free approach involves the iodine-mediated oxidative dehydrogenation and ring-opening of a lactam in isoindoloisoquinolinones to produce functionalized 1-aryl isoquinolines. organic-chemistry.org

While the direct non-catalyzed synthesis of this compound is not described in the provided results, these examples showcase the potential for developing metal-free routes to highly functionalized isoquinoline systems.

Regioselectivity and Stereocontrol in this compound Synthesis

Achieving the desired regiochemistry in the synthesis of this compound is a complex task due to the directing effects of the fluorine atom and the nitrogen in the isoquinoline ring. The electronic properties of the 8-fluoro-substituted isoquinoline core significantly influence the position of subsequent electrophilic or nucleophilic attacks.

Directed ortho-lithiation is a powerful strategy for regioselective functionalization. For instance, the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been achieved through a directed ortho-lithiation approach nih.gov. This intermediate is pivotal, as the fluorine at the C8 position can direct metallation to the C1 position, enabling the introduction of various substituents. Following the generation of a lithiated species at C1, quenching with an electrophilic bromine source, such as N-bromosuccinimide (NBS), would theoretically yield the desired 1-bromo-8-fluoro-3,4-dihydroisoquinoline, which can then be aromatized to the final product.

The control of regioselectivity in the halogenation of isoquinoline derivatives is highly dependent on the reaction conditions and the reagents employed. For example, the bromination of isoquinoline itself can be directed to the C5 or C8 position by carefully controlling the temperature and using sulfuric acid as a solvent orgsyn.orggoogle.com. This highlights the sensitivity of the isoquinoline system to reaction parameters. In the case of an 8-fluoro-substituted isoquinoline, the electron-withdrawing nature of the fluorine atom would deactivate the benzene (B151609) ring towards electrophilic substitution, making C-H activation or metal-halogen exchange reactions more viable routes for introducing a bromine atom at a specific position.

While this compound is an achiral molecule, the concept of stereocontrol becomes relevant in the synthesis of its hydrogenated derivatives, such as tetrahydroisoquinolines, which are common targets in medicinal chemistry. The introduction of a substituent at the C1 position of a 3,4-dihydroisoquinoline intermediate can create a stereocenter. The stereochemical outcome of such additions is often controlled by the nature of the nucleophile and the reaction conditions.

Table 1: Regioselective Bromination of Isoquinoline Derivatives

| Starting Material | Reagent and Conditions | Major Product(s) | Reference |

| Isoquinoline | NBS, H₂SO₄, -25°C to -18°C | 5-Bromoisoquinoline | orgsyn.org |

| 8-Hydroxyquinoline | Br₂, CH₃CN/CH₂Cl₂ | 5,7-Dibromo-8-hydroxyquinoline and 7-Bromo-8-hydroxyquinoline | |

| 8-Aminoquinoline | Br₂, CHCl₃ | 5,7-Dibromo-8-aminoquinoline and 5-Bromo-8-aminoquinoline | |

| 8-Methoxyquinoline | Br₂, CHCl₃ | 5-Bromo-8-methoxyquinoline |

Novel and Emerging Synthetic Approaches for Halogenated Isoquinoline Frameworks

Recent advancements in synthetic organic chemistry have led to the development of more efficient and sustainable methods for the construction of complex heterocyclic systems like halogenated isoquinolines.

One-pot syntheses offer significant advantages by reducing reaction time, minimizing waste, and avoiding the isolation of intermediates, which can be unstable or hazardous. A notable example is the one-pot synthesis of 5-bromo-8-nitroisoquinoline from isoquinoline orgsyn.orggoogle.comgoogle.com. This procedure involves the initial regioselective bromination of isoquinoline in sulfuric acid, followed by the in-situ addition of a nitrating agent to the same reaction vessel google.comgoogle.com. This strategy could potentially be adapted for the synthesis of this compound. A hypothetical one-pot process could involve the formation of the 8-fluoroisoquinoline (B92601) skeleton followed by a sequential C-H activation and bromination at the C1 position without isolating the intermediate.

The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enable mild and regioselective halogenation of a variety of arenes and heterocycles using N-halosuccinimides organic-chemistry.org. This medium's unique properties, such as strong hydrogen-bond donation and low nucleophilicity, enhance the reactivity of the halogenating agent organic-chemistry.org. A one-pot halogenation followed by a cross-coupling reaction in HFIP has also been demonstrated, showcasing the potential for tandem reactions in this solvent organic-chemistry.org.

Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering enhanced safety, better control over reaction parameters, and improved scalability rsc.orgrsc.org. The halogenation of organic compounds, which often involves highly reactive and hazardous reagents like elemental halogens, can be performed more safely and with greater control in a continuous flow setup rsc.org. The precise control over stoichiometry, reaction time, and temperature in microreactors can lead to higher selectivity and yields rsc.org.

The synthesis of quinolines and other heterocyclic compounds has been successfully demonstrated using continuous flow technology researchgate.net. These systems can facilitate multi-step sequences, including photochemical and thermal reactions, in a telescoped manner without the need for intermediate purification mdpi.comnih.gov. For the synthesis of this compound, a continuous flow process could be envisioned where an appropriate precursor is first subjected to conditions to form the 8-fluoroisoquinoline ring, which then flows into a second reactor module for regioselective bromination at the C1 position. This approach would be particularly advantageous for handling potentially unstable intermediates and for scaling up the production of the target compound.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Handling of large quantities of hazardous materials. | Smaller reaction volumes, better heat and mass transfer, in-line quenching of hazardous reagents. rsc.org |

| Control | Less precise control over temperature, mixing, and reaction time. | Precise control over reaction parameters leading to better selectivity and reproducibility. rsc.org |

| Scalability | Scaling up can be challenging and may require re-optimization. | Easier to scale by running the system for a longer duration or by parallelization. |

| Efficiency | Often requires isolation and purification of intermediates. | Can enable telescoped multi-step reactions without intermediate workup. mdpi.comnih.gov |

Functionalization of Pre-formed Isoquinoline Rings to Incorporate Halogens

The direct halogenation of a pre-formed 8-fluoroisoquinoline ring is a key strategy for the synthesis of this compound. The regioselectivity of this functionalization is governed by the electronic and steric properties of the starting material.

Transition metal-catalyzed C-H activation is a powerful tool for the regioselective functionalization of heterocyclic compounds mdpi.comnih.gov. For quinoline N-oxides, Rh(III)-catalyzed C-H activation has been shown to achieve regioselective bromination at the C8 position researchgate.net. By analogy, a similar strategy could be developed for the C1-bromination of 8-fluoroisoquinoline. The nitrogen atom in the isoquinoline ring can act as a directing group, facilitating the formation of a cyclometalated intermediate that subsequently reacts with a bromine source.

Metal-free remote C-H halogenation has also been reported for 8-substituted quinolines, leading to halogenation at the C5 position rsc.org. While this demonstrates the feasibility of remote C-H functionalization, directing the halogenation to the C1 position of 8-fluoroisoquinoline would require a different strategic approach, likely involving a directing group or a specific catalyst system that favors functionalization at the position adjacent to the ring nitrogen.

An alternative approach involves nucleophilic aromatic substitution on an appropriately activated 8-fluoroisoquinoline derivative. For instance, the fluorine atom at C8 in 8-fluoro-3,4-dihydroisoquinoline can be displaced by amines, indicating the electrophilic nature of the C8 position nih.gov. While this particular reaction functionalizes the C8 position, it highlights the potential for nucleophilic attack on the isoquinoline ring system. To achieve bromination at C1, one might consider the synthesis of a 1-amino-8-fluoroisoquinoline intermediate, which could then be converted to the 1-bromo derivative via a Sandmeyer-type reaction.

Reactivity Profile and Mechanistic Investigations of 1 Bromo 8 Fluoroisoquinoline

Reactivity of the Bromine Substituent

The bromine atom at the C1 position is situated on the electron-deficient pyridine (B92270) ring, adjacent to the nitrogen atom. This positioning significantly influences its reactivity, making it a versatile handle for various chemical transformations.

The carbon-bromine bond at the C1 position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent. For 1-bromo-8-fluoroisoquinoline, a Suzuki-Miyaura coupling would introduce a variety of aryl or vinyl substituents at the C1 position. The general reactivity for halides in Suzuki couplings is I > Br > Cl, making the bromo-substituted isoquinoline (B145761) a suitable substrate. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and requires a base to activate the boronic acid. libretexts.orgorganic-chemistry.org

Sonogashira Coupling: This coupling reaction facilitates the formation of a carbon-carbon bond between the C1 position and a terminal alkyne. libretexts.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgthalesnano.com The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl > F, indicating that the C1-Br bond will be selectively reactive over the C8-F bond. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.org It allows for the coupling of this compound with a wide range of primary and secondary amines to yield 1-amino-8-fluoroisoquinoline derivatives. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. nih.govorganic-chemistry.org

| Coupling Reaction | Reagents and Conditions (Predicted) | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, Heat | 1-Aryl-8-fluoroisoquinoline |

| Sonogashira | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT | 1-Alkynyl-8-fluoroisoquinoline |

| Buchwald-Hartwig | Primary/Secondary Amine, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, Heat | 1-Amino-8-fluoroisoquinoline |

The bromine atom at the C1 position is susceptible to nucleophilic displacement due to the electron-deficient nature of the carbon it is attached to, which is influenced by the adjacent nitrogen atom. This allows for the introduction of various nucleophiles.

Common nucleophiles such as alkoxides, thiolates, and amines can displace the bromide ion. The reaction likely proceeds through an addition-elimination mechanism, characteristic of nucleophilic aromatic substitution on electron-deficient heterocyclic systems. The stability of the bromide leaving group facilitates this transformation. pearson.com

| Nucleophile | Reagent | Product Type |

| Alkoxide | Sodium methoxide (NaOMe) | 1-Methoxy-8-fluoroisoquinoline |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(Phenylthio)-8-fluoroisoquinoline |

| Amine | Ammonia (NH₃) or primary/secondary amines | 1-Amino-8-fluoroisoquinoline |

Reactivity of the Fluorine Substituent

The fluorine atom at the C8 position is on the carbocyclic (benzene) ring of the isoquinoline nucleus. Its reactivity is distinct from the bromine at C1 and is primarily governed by the principles of nucleophilic aromatic substitution (SNAr) on an activated aromatic ring.

For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. In this compound, the electron-withdrawing effect of the nitrogen in the pyridine ring and the bromine atom at C1 can influence the electron density of the benzene (B151609) ring, potentially making the C8 position susceptible to nucleophilic attack under forcing conditions.

Strong nucleophiles are generally required for the displacement of fluoride, which is typically a poor leaving group in nucleophilic aromatic substitution unless the ring is sufficiently activated. The reaction would proceed through a Meisenheimer complex intermediate.

| Nucleophile | Reagent and Conditions (Predicted) | Product Type |

| Amine | High boiling point amine, high temperature | 1-Bromo-8-aminoisoquinoline |

| Alkoxide | Sodium methoxide, high temperature, polar aprotic solvent | 1-Bromo-8-methoxyisoquinoline |

The presence of the bromine atom at the C1 position can electronically influence the reactivity of the fluorine atom at the C8 position. The inductive electron-withdrawing effect of the bromine atom can further decrease the electron density of the isoquinoline ring system, potentially enhancing the susceptibility of the C8 position to nucleophilic attack, albeit likely requiring harsh reaction conditions.

Electrophilic Aromatic Substitution on the Isoquinoline Core

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system generally occurs on the more electron-rich carbocyclic ring rather than the electron-deficient pyridine ring. quimicaorganica.org The presence of the nitrogen atom deactivates the pyridine ring towards electrophilic attack. Therefore, substitution is expected to occur at positions C5 and C8. quimicaorganica.orgyoutube.com

Predicting the precise outcome of electrophilic substitution is complex due to the competing directing effects of the nitrogen atom, the bromine, and the fluorine. However, nitration of isoquinoline is known to yield a mixture of 5-nitro and 8-nitroisoquinoline. dtic.milrsc.org In the case of this compound, electrophilic substitution, such as nitration or bromination, would most likely occur at the C5 position, influenced by the directing effect of the C8-fluorine and the general propensity for substitution at this position in the isoquinoline ring.

| Reaction | Reagents (Predicted) | Major Product (Predicted) |

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-8-fluoro-5-nitroisoquinoline |

| Bromination | Br₂, FeBr₃ | 1,5-Dibromo-8-fluoroisoquinoline |

Reactions Involving the Nitrogen Heteroatom

The lone pair of electrons on the nitrogen atom in the isoquinoline ring system is a primary site for electrophilic attack. The reactivity of this nitrogen is modulated by the electronic effects of the substituents on the aromatic rings.

Protonation and Alkylation Studies

The basicity of the nitrogen atom in this compound allows it to readily undergo protonation in the presence of acids. Isoquinoline itself is a weak base, and its protonation to form salts is a well-established reaction. wikipedia.org The presence of electron-withdrawing halogen substituents, such as bromine and fluorine, is expected to decrease the basicity of the nitrogen atom compared to unsubstituted isoquinoline.

Alkylation reactions at the nitrogen atom are also anticipated. These reactions involve the attack of an alkylating agent, resulting in the formation of a quaternary isoquinolinium salt. mt.com The general scheme for such a reaction is presented below:

Table 1: General Alkylation Reaction of this compound

| Reactant | Reagent | Product |

|---|

Detailed kinetic and thermodynamic studies on the protonation and alkylation of this compound are not extensively documented in the current literature. However, it is established that the formation of isoquinolinium salts is a key step in the synthesis of various fused heterocyclic systems. rsc.org

Oxidation Reactions

The nitrogen atom of the isoquinoline ring can be oxidized, typically using peroxy acids, to form the corresponding N-oxide. researchgate.netresearchgate.net This transformation introduces a new functional group that can influence the subsequent reactivity of the molecule. The general reaction for the N-oxidation of this compound is as follows:

Table 2: General N-Oxidation Reaction of this compound

| Reactant | Reagent | Product |

|---|

The resulting N-oxides are versatile intermediates. For instance, isoquinoline N-oxides can undergo rearrangement reactions. acs.org The rate of N-oxidation can be influenced by the solvent and the specific peroxy acid used. researchgate.net The presence of the electron-withdrawing bromo and fluoro groups in this compound would likely decrease the electron density on the nitrogen, potentially making the oxidation more difficult compared to the parent isoquinoline. In some cases, oxidation of substituted isoquinolines can lead to the formation of isoquinolones. nih.gov

Ring Transformations and Rearrangement Reactions

While specific ring transformation or rearrangement reactions involving this compound as a starting material are not well-documented, the isoquinoline scaffold can be involved in such processes. For example, the synthesis of isoquinolines can involve ring closure reactions. organic-chemistry.org Rearrangements of isoquinoline N-oxides are also known transformations. acs.org

It is plausible that under specific conditions, this compound could undergo reactions that alter its core structure. For instance, nucleophilic attack could potentially lead to ring-opening of the corresponding isoquinolinium salt, a process that has been observed in related heterocyclic systems. nih.gov However, without specific experimental data, any proposed ring transformations or rearrangements of this compound remain speculative.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving this compound, particularly nucleophilic substitution at the C1 position, are of significant interest. The rate of substitution of the bromine atom will be influenced by the nature of the nucleophile, the solvent, and the electronic effects of the fluorine atom and the isoquinoline ring itself. Nucleophilic substitution reactions can proceed through different mechanisms, such as SN1 or SN2, each with distinct kinetic profiles. organic-chemistry.orgyoutube.comyoutube.com

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, while an SN1 reaction rate is primarily dependent on the substrate concentration. youtube.com

Table 3: Factors Influencing Nucleophilic Substitution Kinetics

| Factor | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Substrate | Favored by tertiary halides | Favored by methyl and primary halides |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Kinetics | First order: rate = k[Substrate] | Second order: rate = k[Substrate][Nucleophile] |

Further research is required to elucidate the specific kinetic parameters and thermodynamic properties associated with the reactions of this compound.

Derivatization and Functionalization Strategies of 1 Bromo 8 Fluoroisoquinoline

Introduction of Carbon-Based Functional Groups (e.g., Alkyl, Aryl, Alkynyl)

The carbon-bromine bond at the C1 position of 1-Bromo-8-fluoroisoquinoline is the primary site for the introduction of carbon-based functional groups. This is largely achieved through palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds.

Aryl and Heteroaryl Groups: The Suzuki-Miyaura coupling is a widely employed method for the arylation of this compound. This reaction typically involves the coupling of the bromo-isoquinoline with an aryl or heteroaryl boronic acid or its corresponding ester in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented in publicly available literature, the successful application of Suzuki coupling to the structurally similar 8-bromotetrahydroisoquinolin-4-one to produce 8-aryl derivatives suggests a high probability of success for this transformation. researchgate.net Typical conditions for such couplings involve catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ and bases such as Na₂CO₃ or K₂CO₃ in solvents like DME/water or toluene. researchgate.net

| Catalyst | Ligand | Base | Solvent | Coupling Partner | Product Type |

| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/Ethanol/Water | Arylboronic acid | 1-Aryl-8-fluoroisoquinoline |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/Water | Heteroarylboronic acid | 1-Heteroaryl-8-fluoroisoquinoline |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | Alkylboronic acid | 1-Alkyl-8-fluoroisoquinoline |

Alkynyl Groups: The Sonogashira coupling reaction provides a direct route to 1-alkynyl-8-fluoroisoquinolines. This reaction couples this compound with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine like triethylamine (B128534) or diisopropylamine. This method is highly efficient for creating C(sp²)-C(sp) bonds.

Alkyl Groups: While Suzuki coupling with alkylboronic acids is a viable option, the introduction of alkyl groups can also be achieved through other methods. For instance, in the related 8-fluoro-3,4-dihydroisoquinoline (B12937770) system, alkyl groups have been successfully introduced at the C1 position via the addition of alkyllithium reagents to the imine functionality. nih.gov This suggests that a similar strategy, potentially involving a metal-halogen exchange followed by quenching with an alkylating agent, could be applicable to this compound.

Heteroatom Functionalization (e.g., Amination, Oxygenation, Sulfurization)

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur at the C1 position of this compound significantly expands its molecular diversity and potential applications.

Amination: The Buchwald-Hartwig amination is the premier method for the synthesis of 1-amino-8-fluoroisoquinolines. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds by reacting this compound with a wide range of primary and secondary amines. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of this transformation and is often substrate-dependent. While direct examples with this compound are scarce in the literature, palladium-catalyzed microwave-assisted amination has been successfully applied to 5- and 8-bromoquinolines, demonstrating the feasibility of this approach for related bromo-substituted aza-aromatic systems.

| Catalyst | Ligand | Base | Amine Source | Product Type |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Primary/Secondary Amine | 1-Amino-8-fluoroisoquinoline |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Ammonia surrogate | 1-Amino-8-fluoroisoquinoline |

Oxygenation and Thiolation: The introduction of oxygen and sulfur nucleophiles can be achieved through nucleophilic aromatic substitution (SₙAr) or metal-catalyzed coupling reactions. For instance, reaction with alkoxides or thiolates in the presence of a suitable catalyst (e.g., copper or palladium) can yield the corresponding 1-alkoxy or 1-alkylthio derivatives. The electron-withdrawing effect of the isoquinoline (B145761) nitrogen atom facilitates nucleophilic attack at the C1 position.

Selective Transformations at Bromine and Fluorine Sites

A key feature of this compound is the potential for selective functionalization at either the C1-Br or the C8-F position. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond, allowing for selective derivatization at the C1 position while leaving the fluorine atom intact.

Formation of Fused Ring Systems Derived from this compound

This compound can serve as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. This can be achieved through intramolecular cyclization reactions of appropriately functionalized derivatives. For example, a 1-alkynyl-8-fluoroisoquinoline, synthesized via a Sonogashira coupling, could potentially undergo an intramolecular cyclization if a suitable nucleophile is present on the alkynyl chain, leading to the formation of a new ring fused to the isoquinoline core.

Another strategy involves the introduction of a functional group at the C1 position that can subsequently react with a substituent at the C8 position (or a neighboring position). For instance, if the fluorine at C8 is replaced by a nucleophilic group, a subsequent intramolecular reaction with an electrophilic side chain at C1 could lead to the formation of a fused ring system. The synthesis of pyrazolo[4,3-c]quinolin-4(5H)-ones from substituted quinolines provides a conceptual framework for how such cyclizations can be designed.

Diversification Strategies for Building Chemical Libraries

The orthogonal reactivity of the bromine and fluorine substituents in this compound makes it an excellent scaffold for the construction of chemical libraries for drug discovery and other applications. A common strategy would involve the initial diversification at the more reactive C1-bromo position through a variety of palladium-catalyzed cross-coupling reactions. This would generate a library of 1-substituted-8-fluoroisoquinolines.

Each member of this primary library could then be subjected to a second round of diversification targeting the C8-fluoro position. As previously discussed, nucleophilic aromatic substitution of the fluorine atom with various amines, alcohols, or thiols would introduce further structural diversity. This two-step diversification strategy allows for the rapid generation of a large number of structurally distinct compounds from a single, versatile starting material. The development of synthetic sequences for N-alkyl-octahydroisoquinolin-1-one-8-carboxamide libraries using tandem reactions highlights the efficiency of using multifunctional scaffolds in library synthesis. nih.gov

Applications of 1 Bromo 8 Fluoroisoquinoline in Advanced Synthetic Chemistry

1-Bromo-8-fluoroisoquinoline as a Versatile Synthetic Building Block

This compound serves as a cornerstone in synthetic chemistry due to the presence of two distinct halogen atoms on the isoquinoline (B145761) framework. The carbon-bromine bond at the 1-position is a key reactive site, readily participating in a variety of cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkyl, alkenyl, and aryl groups, thereby enabling the generation of a diverse range of derivatives.

The utility of bromo-substituted isoquinolines as intermediates is well-established in the synthesis of pharmacologically active compounds. google.comgoogle.com The C-Br bond in such scaffolds is particularly amenable to palladium-catalyzed reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Below is a table summarizing key palladium-catalyzed cross-coupling reactions applicable to this compound:

| Reaction Type | Coupling Partner | Bond Formed | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, esters) | C-C (Aryl-Aryl, Aryl-Alkyl) | Enables the synthesis of substituted biphenyls and other poly-aromatic systems. researchgate.netorganic-chemistry.orgwikipedia.org |

| Buchwald-Hartwig Amination | Primary or secondary amines | C-N | A powerful method for the synthesis of aryl amines, which are common motifs in pharmaceuticals. wikipedia.orgjk-sci.com |

| Heck Coupling | Alkenes | C-C (Aryl-Vinyl) | Forms substituted alkenes, useful for extending conjugation and building complex side chains. |

| Sonogashira Coupling | Terminal alkynes | C-C (Aryl-Alkynyl) | Introduces alkynyl moieties, which are versatile functional groups for further transformations. |

The fluorine atom at the 8-position, while generally less reactive than the bromine in palladium-catalyzed reactions, imparts unique electronic properties to the molecule and can be utilized in specific synthetic strategies, such as nucleophilic aromatic substitution under harsh conditions or for modulating the physicochemical properties of the final product.

Role in the Synthesis of Complex Organic Molecules and Intermediates

The strategic functionalization of this compound makes it an invaluable precursor for the synthesis of complex organic molecules and key pharmaceutical intermediates. google.com The ability to selectively react at the C1 position allows for the construction of a core structure which can then be further elaborated.

For example, a Suzuki-Miyaura coupling reaction can be employed to introduce a new aryl or heteroaryl group at the 1-position. The resulting 1-aryl-8-fluoroisoquinoline can then undergo further transformations. The fluorine atom at the C8 position can influence the reactivity of the neighboring positions and can be a site for further functionalization or can be retained to enhance the biological activity of the final molecule.

The synthesis of substituted tetrahydroisoquinolines, a common scaffold in many natural products and pharmaceuticals, can be envisioned starting from this compound. A typical synthetic sequence might involve:

Cross-coupling at C1: Introduction of a desired substituent via a palladium-catalyzed reaction.

Reduction of the isoquinoline core: Conversion of the aromatic system to a tetrahydroisoquinoline.

N-functionalization: Introduction of a substituent on the nitrogen atom of the tetrahydroisoquinoline ring.

Such synthetic routes provide access to a wide range of structurally diverse molecules that would be difficult to synthesize through other methods. The bromo- and fluoro-substituents provide orthogonal reactive handles that can be addressed in a stepwise manner to build molecular complexity.

Development of Novel Reagents and Catalysts Utilizing the Isoquinoline Scaffold

The isoquinoline scaffold is a privileged structure in medicinal chemistry and has also found application in the design of ligands for catalysis. The nitrogen atom in the isoquinoline ring can act as a coordinating atom for metal centers, and the rigid bicyclic framework can provide a well-defined steric environment.

While direct applications of this compound in the development of reagents and catalysts are not extensively reported, its structure provides a template for the design of novel ligands. For instance, the bromine atom at the C1 position could be replaced with a phosphine (B1218219) group through a phosphination reaction. The resulting phosphine-substituted isoquinoline could then serve as a ligand for transition metal catalysts.

The fluorine atom at the C8 position could also play a crucial role in tuning the electronic properties of the resulting ligand, which in turn could influence the activity and selectivity of the catalyst. The development of such novel ligands is an active area of research, and this compound represents a promising starting material for these endeavors.

Applications in High-Throughput Synthesis and Combinatorial Chemistry

Combinatorial chemistry is a powerful tool for the rapid synthesis of large libraries of compounds, which can then be screened for biological activity in a high-throughput manner. nih.govfortunejournals.com The success of combinatorial chemistry relies on the use of versatile building blocks that can be easily and reliably derivatized.

This compound is an excellent candidate for use as a scaffold in combinatorial library synthesis. Its defined points of diversification at the C1 and potentially at other positions allow for the systematic generation of a wide range of analogues.

A general strategy for the use of this compound in combinatorial synthesis is outlined below:

| Step | Description | Example Reaction |

|---|---|---|

| Scaffold Functionalization | The C1-bromo position is reacted with a diverse set of building blocks. | Parallel Suzuki-Miyaura reactions with a library of boronic acids. |

| Further Derivatization | Other positions on the isoquinoline ring are functionalized. | Modification of substituents introduced in the first step or reactions at other positions on the ring. |

| Purification and Screening | The resulting library of compounds is purified and screened for biological activity. | High-throughput screening assays. |

This approach allows for the rapid exploration of the chemical space around the 8-fluoroisoquinoline (B92601) core, increasing the probability of identifying novel compounds with desired biological properties. The robust and high-yielding nature of palladium-catalyzed cross-coupling reactions makes them particularly suitable for automated, high-throughput synthesis platforms. researchgate.net

Precursor for Advanced Materials in Organic Electronics

The field of organic electronics utilizes carbon-based materials in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic materials used.

Isoquinoline derivatives, with their extended π-conjugated systems, are promising candidates for use in organic electronics. researchgate.net They can exhibit desirable properties such as high charge carrier mobility and efficient luminescence. The introduction of substituents onto the isoquinoline core can be used to tune these properties.

This compound can serve as a key precursor for the synthesis of novel materials for organic electronics. The bromine atom can be used to extend the π-conjugation of the molecule through cross-coupling reactions, which is a common strategy for designing materials with tailored optical and electronic properties. For example, coupling with aromatic or heteroaromatic units can lead to materials with smaller band gaps, which is beneficial for applications in OLEDs and OPVs.

The fluorine atom can also play a significant role in influencing the properties of the final material. Fluorination is a known strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic semiconductors, which can improve their stability and performance in electronic devices. Furthermore, fluorine substitution can enhance intermolecular interactions, leading to more ordered packing in the solid state and improved charge transport.

Research into quinoline-based materials has shown their potential in OLED applications, with some derivatives exhibiting bright fluorescence. researchgate.netdergipark.org.trmdpi.com The development of new isoquinoline-based materials, starting from precursors like this compound, is a promising avenue for the creation of next-generation organic electronic devices.

Medicinal Chemistry and Pharmacological Relevance of 1 Bromo 8 Fluoroisoquinoline Derivatives

Structure-Activity Relationship (SAR) Studies of 1-Bromo-8-fluoroisoquinoline Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For isoquinoline (B145761) derivatives, SAR studies have revealed that the nature and position of substituents on the isoquinoline ring are critical for determining their pharmacological profile. While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles derived from related isoquinoline analogs can provide valuable insights.

The presence of a bromine atom at the C-1 position and a fluorine atom at the C-8 position of the isoquinoline ring in this compound is significant. The bromine at C-1 can serve as a handle for further chemical modifications, such as cross-coupling reactions, to introduce a variety of substituents. The fluorine atom at C-8 can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are key determinants of pharmacokinetic and pharmacodynamic behavior.

Based on SAR studies of other substituted isoquinolines, it can be inferred that modifications at the C-1 position of this compound would likely have a profound impact on biological activity. The size, shape, and electronic nature of the substituent introduced at this position would dictate the molecule's ability to interact with specific biological targets. For instance, the introduction of aromatic or heteroaromatic rings could lead to enhanced binding affinity through π-π stacking interactions with aromatic amino acid residues in a protein's active site.

The following table illustrates hypothetical SAR trends for C-1 substituted this compound analogs based on general observations from related isoquinoline series.

| Substituent at C-1 | Potential Impact on Activity | Rationale |

| Small alkyl chains | May modulate lipophilicity and cell permeability. | Gradual changes in chain length can optimize hydrophobic interactions. |

| Aromatic rings | Could enhance binding through π-stacking interactions. | Phenyl, pyridyl, or other aromatic systems can interact with aromatic residues in the target protein. |

| Hydrogen bond donors/acceptors | May form specific hydrogen bonds with the target. | Groups like hydroxyl, amino, or carbonyl can establish key interactions in the binding pocket. |

| Bulky groups | Could provide steric hindrance or improve selectivity. | May prevent binding to off-target proteins or orient the molecule optimally in the active site. |

It is important to note that these are generalized predictions, and the actual SAR for this compound derivatives would need to be determined through empirical testing against specific biological targets.

Inhibitor Development and Biological Target Engagement

The this compound scaffold holds promise for the development of inhibitors targeting a range of biological macromolecules. The unique substitution pattern provides a starting point for the design of potent and selective modulators of enzyme and receptor function.

Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a key component of the unfolded protein response (UPR), a cellular stress response pathway. Dysregulation of PERK signaling is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target. The development of small molecule PERK inhibitors has been an area of intense research.

While there are no specific reports of this compound derivatives as PERK inhibitors, the structural features of known PERK inhibitors can guide the design of novel compounds based on this scaffold. For example, the well-characterized PERK inhibitor GSK2606414 features a substituted pyrimidine (B1678525) core that occupies the ATP-binding site of the kinase. By utilizing the C-1 bromine of this compound as a point of diversification, it is conceivable to synthesize analogs that mimic the key interactions of known PERK inhibitors.

A hypothetical design strategy could involve the Suzuki or Stille coupling of various heterocyclic moieties to the C-1 position of this compound to generate a library of compounds for screening against PERK. The 8-fluoro substituent could contribute to improved metabolic stability and cell permeability of the resulting inhibitors.

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a crucial role in cell migration, hematopoiesis, and immune responses. It is also a co-receptor for HIV entry into T-cells and is implicated in cancer metastasis. Consequently, the development of CXCR4 antagonists is a significant area of therapeutic research.

The following table presents a hypothetical series of 1-amino-8-fluoroisoquinoline derivatives (derived from this compound) and their potential for CXCR4 antagonist activity, based on known SAR for this target class.

| C-1 Substituent | Hypothesized CXCR4 Antagonist Activity | Rationale |

| -(CH₂)₂-NH-Cyclam | High | The cyclam macrocycle is a known CXCR4 binding motif. |

| -NH-(CH₂)₄-NH₂ | Moderate | A flexible aliphatic amine chain can interact with acidic residues in the receptor. |

| -NH-Ar (Ar = substituted phenyl) | Variable | The nature of the substituent on the phenyl ring will influence binding affinity. |

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor signaling pathway. Aberrant BTK activity is associated with various B-cell malignancies and autoimmune diseases, making it a validated therapeutic target. Several BTK inhibitors, such as ibrutinib, have been approved for clinical use.

The development of novel BTK inhibitors often involves the exploration of different heterocyclic cores that can interact with the hinge region of the kinase domain. While this compound has not been explicitly reported as a scaffold for BTK inhibitors, its structural features suggest its potential in this area. The C-1 position can be functionalized to introduce groups that form covalent or non-covalent interactions with the cysteine residue (Cys481) in the active site of BTK, a common mechanism for irreversible BTK inhibitors.

Potential in Agrochemical Development

Halogenated heterocyclic compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The presence of halogen atoms can enhance the biological activity, metabolic stability, and environmental persistence of these molecules. The this compound structure, with its two halogen substituents, presents a potential scaffold for the development of new agrochemicals.

Exploration in Photopharmacology and Light-Responsive Compounds

While there are no specific studies detailing the direct use of this compound in photopharmacology, its isoquinoline core serves as a versatile scaffold for the design of light-responsive compounds. The bromine atom at the 1-position and the fluorine atom at the 8-position can serve as synthetic handles for the attachment of photoswitchable groups. For instance, a photoswitchable azobenzene (B91143) unit could be conjugated to the isoquinoline ring system. The resulting molecule could be designed to be biologically inactive in one isomeric state (e.g., the thermally stable trans isomer) and become active upon photoisomerization to the cis form with a specific wavelength of light. This would allow for the precise activation of the drug at a desired site of action, potentially reducing off-target effects.

The development of such photoswitchable isoquinoline derivatives could be guided by the principles established for other light-responsive bioactive molecules. The key would be to position the photoswitch in a way that its isomerization sterically or electronically influences the key interactions of the isoquinoline pharmacophore with its biological target.

Table 1: Potential Design Strategies for Light-Responsive this compound Derivatives

| Strategy | Description | Potential Application |

| Photoswitchable Side Chain | A photoswitchable moiety (e.g., azobenzene) is attached as a side chain to the isoquinoline core, potentially at the 1-position by displacing the bromine. | The isomerization of the side chain could control the binding of the molecule to a target protein by either exposing or concealing a key binding motif. |

| Photoswitchable Linker | The this compound scaffold could be incorporated into a larger molecule where a photoswitchable linker connects it to another pharmacophore or a targeting group. | Light-induced changes in the linker's geometry could alter the distance or orientation between the two connected moieties, thereby modulating the overall biological activity. |

| Modulation of Basicity | Incorporation of photoswitchable groups can alter the pKa of nearby functional groups. The nitrogen atom in the isoquinoline ring has basic properties that can be crucial for receptor interaction. | Photoisomerization could modulate the basicity of the isoquinoline nitrogen, thereby controlling its interaction with acidic residues in a biological target. |

Role in Chemical Screening and Drug Discovery Pipelines

The process of drug discovery heavily relies on the screening of large and diverse collections of chemical compounds to identify "hits"—molecules that exhibit a desired biological activity. These compound libraries are often built around core scaffolds that are known to be biologically relevant. The isoquinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, meaning that its derivatives are known to interact with a wide range of biological targets.

This compound represents a valuable building block for the construction of combinatorial libraries for high-throughput screening (HTS). The presence of two different halogen atoms at distinct positions offers opportunities for selective and orthogonal chemical modifications. For example, the bromine at the 1-position is more susceptible to certain cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) compared to the more stable fluorine atom at the 8-position. This differential reactivity allows for the systematic introduction of a wide variety of substituents at the 1-position, while the 8-fluoro group can be retained to modulate the electronic properties of the aromatic system or serve as a point for later-stage diversification.

The inclusion of this compound and its derivatives in screening libraries increases the chemical diversity and the potential for discovering novel hit compounds. These libraries can be screened against a vast array of biological targets, including enzymes and receptors, to identify new starting points for drug development programs.

Table 2: Application of this compound in Drug Discovery Pipelines

| Stage | Role of this compound | Example Application |

| Library Synthesis | A versatile chemical building block for creating diverse compound libraries through combinatorial chemistry. | Synthesis of a library of 1-substituted-8-fluoroisoquinolines for screening against a panel of protein kinases. |

| High-Throughput Screening (HTS) | As a component of a screening library to identify initial "hit" compounds with desired biological activity. | Identification of a 1-arylamino-8-fluoroisoquinoline derivative as a hit in an HTS campaign for novel antibacterial agents. |

| Hit-to-Lead Optimization | The core scaffold of a hit compound that can be systematically modified to improve potency, selectivity, and pharmacokinetic properties. | Structure-activity relationship (SAR) studies on a hit compound, where modifications at the 1- and other positions of the 8-fluoroisoquinoline (B92601) core are explored. |

Mechanisms of Biological Action (e.g., Enzyme Inhibition, Receptor Modulation)

While the specific biological targets of this compound have not been extensively characterized, the broad pharmacological activities of other isoquinoline derivatives provide insights into its potential mechanisms of action. The isoquinoline scaffold is known to interact with a variety of enzymes and receptors, and the nature and position of its substituents play a crucial role in determining its target specificity and potency.

Enzyme Inhibition:

Many isoquinoline derivatives have been identified as potent inhibitors of various enzymes, particularly protein kinases. The planar aromatic ring system of isoquinoline can engage in π-π stacking interactions within the ATP-binding site of kinases, while the nitrogen atom can form key hydrogen bonds with hinge region residues. The substituents on the isoquinoline ring can then be tailored to occupy specific pockets within the active site, thereby enhancing affinity and selectivity. The 1-bromo and 8-fluoro substituents of this compound would influence the electronic distribution of the ring system and could participate in halogen bonding or other specific interactions with the enzyme's active site.

Table 3: Examples of Enzyme Inhibition by Isoquinoline Derivatives

| Enzyme Target | Isoquinoline Derivative Class | Mechanism of Inhibition |

| Protein Kinases | Substituted amin-oisoquinolines | Competitive inhibition at the ATP-binding site. |

| Histone Deacetylases (HDACs) | Isoquinoline-based hydroxamic acids | Zinc chelation by the hydroxamic acid group in the active site. |

| Phosphodiesterases (PDEs) | Fused isoquinoline systems | Competitive inhibition at the substrate-binding site. |

Receptor Modulation: